molecular formula C15H16N2S B5881171 1-(2-Ethylphenyl)-3-phenylthiourea CAS No. 4500-59-8

1-(2-Ethylphenyl)-3-phenylthiourea

Cat. No.: B5881171
CAS No.: 4500-59-8
M. Wt: 256.4 g/mol
InChI Key: HHYSWXMNCXPMNO-UHFFFAOYSA-N
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Description

1-(2-Ethylphenyl)-3-phenylthiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethylphenyl)-3-phenylthiourea typically involves the reaction of 2-ethylphenyl isothiocyanate with aniline. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

2-Ethylphenyl isothiocyanate+AnilineThis compound\text{2-Ethylphenyl isothiocyanate} + \text{Aniline} \rightarrow \text{this compound} 2-Ethylphenyl isothiocyanate+Aniline→this compound

The reaction mixture is usually heated under reflux for several hours, followed by cooling and filtration to obtain the desired product. The crude product can be purified by recrystallization from a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethylphenyl)-3-phenylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiocarbonyl group (C=S) can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl and ethyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2-Ethylphenyl)-3-phenylthiourea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(2-Ethylphenyl)-3-phenylthiourea involves its interaction with specific molecular targets and pathways. The thiocarbonyl group (C=S) can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the compound may interact with cellular membranes and disrupt their integrity, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Ethylphenyl)-3-isopropylthiourea
  • 1-(2-Ethylphenyl)-3-methylthiourea
  • 1-(2-Ethylphenyl)-3-ethylthiourea

Uniqueness

1-(2-Ethylphenyl)-3-phenylthiourea is unique due to its specific structural features, such as the presence of both ethyl and phenyl groups attached to the thiourea moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-ethylphenyl)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2S/c1-2-12-8-6-7-11-14(12)17-15(18)16-13-9-4-3-5-10-13/h3-11H,2H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYSWXMNCXPMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358185
Record name 1-(2-ethylphenyl)-3-phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4500-59-8, 460090-53-3
Record name N-(2-Ethylphenyl)-N′-phenylthiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4500-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC191414
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191414
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-ethylphenyl)-3-phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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